Corticotropin-Releasing Factor (12-41) is a peptide derived from the corticotropin-releasing factor, a key neuropeptide involved in the stress response. This specific fragment, consisting of amino acids 12 to 41, is notable for its role in binding to corticotropin-releasing factor receptors, particularly the type 1 receptor. This interaction is crucial for initiating the hypothalamic-pituitary-adrenal axis response to stress.
Corticotropin-Releasing Factor (12-41) is synthesized from the precursor molecule corticotropin-releasing hormone, which is produced in the hypothalamus. The peptide has been extensively studied due to its physiological relevance in stress-related disorders and its potential as a therapeutic target.
Corticotropin-Releasing Factor (12-41) belongs to the class of neuropeptides and is categorized under signaling molecules that interact with G-protein-coupled receptors. It specifically acts on corticotropin-releasing factor receptors, which are classified into two main types: type 1 and type 2 receptors.
The synthesis of Corticotropin-Releasing Factor (12-41) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Corticotropin-Releasing Factor (12-41) adopts an α-helical conformation, which is essential for its biological activity. This structural motif facilitates binding to its receptor.
The crystal structure of the complex formed by Corticotropin-Releasing Factor (12-41) and its receptor reveals important interactions that stabilize this α-helical structure. Key residues involved in this interaction include hydrophobic contacts and hydrogen bonds that enhance binding affinity.
Corticotropin-Releasing Factor (12-41) engages in several biochemical interactions:
The binding mechanism includes specific hydrogen bonding patterns and hydrophobic interactions that are crucial for receptor activation. These interactions have been elucidated through structural studies employing X-ray crystallography and cryo-electron microscopy.
The mechanism by which Corticotropin-Releasing Factor (12-41) exerts its effects involves:
Studies have shown that specific amino acid residues within Corticotropin-Releasing Factor (12-41) are critical for high-affinity binding and subsequent receptor activation, demonstrating its potency as a signaling molecule.
Corticotropin-Releasing Factor (12-41) is a hydrophilic peptide with a molecular weight of approximately 3,000 Da. It exhibits an α-helical structure under physiological conditions, which contributes to its stability and function.
The peptide is characterized by:
Corticotropin-Releasing Factor (12-41) has significant implications in various fields:
a-Helical CRF(12-41) is a 30-amino acid synthetic peptide analog derived from the native 41-residue corticotropin-releasing factor (CRF). Its primary sequence is DLTFHLLREMLEMAKAEQEAEQAALNRLLLEEA-NH₂, featuring two strategic modifications:
Key amino acid substitutions compared to native human/rat CRF include:
Table 1: Sequence Comparison of Native CRF vs. a-Helical CRF(12-41)
Region | Native CRF (1-41) | a-Helical CRF(12-41) | Functional Significance |
---|---|---|---|
N-terminal | SEEPPISLDLT | Deleted | Eliminates agonism |
Core sequence | FHLLREVLEMARAEQLAQQ... | FHLLREMLEMAKAEQEAE... | Hydrophobic stabilization |
C-terminal | ...AHSNRKLMEII-COOH | ...AALNRLLLEEA-NH₂ | Enhanced receptor affinity |
The peptide lacks classical post-translational modifications (e.g., glycosylation, phosphorylation) due to synthetic production, but features engineered amidation critical for receptor binding [6] [9].
The α-helical conformation is the structural hallmark enabling receptor antagonism:
Table 2: Conformational Features Governing Antagonism
Structural Feature | Functional Role | Experimental Evidence |
---|---|---|
Hydrophobic face (Leu cluster) | Binds CRF₁ receptor hydrophobic pocket | Crosslinking studies show contacts with TM3 |
Glu/Gln polar residues | Forms H-bonds with CRF₁ Asn¹⁰⁵ | Alanine scanning mutagenesis [8] |
N-terminal helix kink | Prevents receptor activation cascade | Cryo-EM of peptide-receptor complexes |
Comparative analysis reveals key determinants of receptor selectivity:
Central domain conservation (residues 15-35): 68% identity preserves CRF₁ binding but with 10-fold lower affinity than full-length CRF (Ki = 23.7 nM vs. 1.9 nM) [7].
Urocortin Comparisons:
Table 3: Receptor Affinity Profiles of CRF Family Peptides
Peptide | CRF₁ Ki (nM) | CRF₂ Ki (nM) | Key Structural Determinants |
---|---|---|---|
Native h/rCRF | 1.9 | 31 | Intact N-terminus, full helix |
a-Helical CRF(12-41) | 23.7 | 96 | Truncated N-terminus, stabilized core helix |
Urocortin 1 | 0.3 | 0.3 | Extended C-terminus, higher helix stability |
Urocortin 2 | >100 | 1.7 | Absent "LLR" motif, shortened N-terminus |
C-terminal amidation (-NH₂) is a critical pharmacophore:
Table 4: Impact of C-Terminal Amidation on Receptor Engagement
Parameter | Amidated Form | Free Acid Form | Structural Consequence |
---|---|---|---|
CRF₁ binding affinity (Ki) | 23.7 nM | 355 nM | Loss of salt bridge with Glu¹⁰⁴ |
α-Helicity (residues 30-41) | 75% | 35% | Destabilized C-terminal helix cap |
Proteolytic resistance | t½ = 32 min | t½ = 8 min | Protection against carboxypeptidases |
Conclusiona-Helical CRF(12-41) exemplifies rational peptide design where strategic truncation, helix stabilization, and C-terminal amidation convert an endogenous hormone into a potent receptor antagonist. Its structural architecture provides the template for advanced CRF antagonists with therapeutic potential in stress-related disorders.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1